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Introduction

2,5-Dibromophenol (C₆H₄Br₂O) is an organic compound that belongs to the family of

dibromophenols.[1][2] As with its isomers, the precise characterization of 2,5-Dibromophenol
is critical in various research and development settings, including chemical synthesis,

environmental analysis, and as a building block in drug discovery. Spectroscopic techniques

such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) provide a definitive fingerprint for the molecule, allowing for unambiguous

identification and purity assessment.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-
Dibromophenol. It includes tabulated spectral data for easy reference, detailed experimental

protocols for data acquisition, and workflow diagrams to illustrate the analytical process. This

document is intended for researchers, scientists, and drug development professionals who

require a practical and in-depth understanding of the spectroscopic properties of this

compound.

Spectroscopic Data Summary
The following tables summarize the essential quantitative spectroscopic data for 2,5-
Dibromophenol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,5-Dibromophenol in CDCl₃
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Isomer
¹H NMR Chemical Shifts (δ,
ppm)

¹³C NMR Chemical Shifts
(δ, ppm)

2,5-Dibromophenol

7.28 (d, J=8.8 Hz, 1H), 7.04
(d, J=2.6 Hz, 1H), 6.83 (dd,
J=8.8, 2.6 Hz, 1H), 5.60 (s,
1H, OH)

151.7, 133.1, 124.0, 116.8,
115.4, 110.9

Data sourced from a comparative spectroscopic analysis of dibromophenol isomers.[3]

Table 2: Infrared (IR) Spectroscopy Data for 2,5-Dibromophenol

Absorption Band (cm⁻¹) Functional Group & Vibration Type

~3200-3600 O-H Stretch (Alcohol)

~1400-1600 C=C Stretch (Aromatic)

~1200 C-O Stretch

Characteristic absorption bands are identified based on general principles of IR spectroscopy.

[3][4]

Table 3: Mass Spectrometry (MS) Data for 2,5-Dibromophenol

m/z Value Interpretation

250, 252, 254
Molecular Ion Peak Cluster [M]⁺, [M+2]⁺,
[M+4]⁺

171, 173 Fragment Ion [M-Br]⁺

143, 145 Fragment Ion [M-Br-CO]⁺

The characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio) is a key identifier.

Data is consistent with Electron Ionization (EI) fragmentation.[1][3][5]

Analytical Workflow and Structural Correlation
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A logical workflow is essential for the systematic spectroscopic identification of a compound.

The process begins with sample preparation and proceeds through various analytical

techniques, with the data from each method providing complementary information to confirm

the structure.

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Analysis & Confirmation

Sample of
2,5-Dibromophenol

Sample Preparation
(Dissolution, etc.)

NMR Spectroscopy
(¹H & ¹³C)

FTIR Spectroscopy

Mass Spectrometry
(GC-MS)

Data Interpretation
- Chemical Shifts

- Functional Groups
- m/z Fragments

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic identification of 2,5-Dibromophenol.

The correlation between the molecular structure and its spectroscopic output is fundamental to

its identification. The diagram below illustrates which parts of the 2,5-Dibromophenol molecule

correspond to the key signals observed in NMR spectroscopy.

Caption: Correlation between the molecular structure and its NMR signals.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented.

¹H and ¹³C NMR Spectroscopy
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This protocol outlines the steps for acquiring high-resolution NMR spectra of 2,5-
Dibromophenol.

Sample Preparation:

Weigh approximately 5-10 mg of the 2,5-Dibromophenol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).[6] The solvent should contain a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any

solid particles.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the spectrum using standard parameters, typically including a spectral width of

~16 ppm and a relaxation delay of 1-2 seconds.[3]

Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.[3]

¹³C NMR Acquisition:

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled spectrum with a spectral width of approximately 220 ppm and

a relaxation delay of 2-5 seconds.[3]

Accumulate several hundred to a few thousand scans to obtain a good signal, as the ¹³C

nucleus is inherently less sensitive than ¹H.[3][7]

Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the raw data

(FID).[3]

Reference the spectra to the TMS signal at 0.00 ppm.

Integrate the ¹H NMR signals and identify the chemical shifts (δ) and coupling constants

(J) for all resonances.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the thin solid film method for acquiring an IR spectrum, which is

suitable for solid samples like 2,5-Dibromophenol.[8]

Sample Preparation (Thin Solid Film Method):

Place a small amount (~10-20 mg) of the solid 2,5-Dibromophenol into a small vial.

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely

dissolve the solid.[8]

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[8][9]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound

on the plate.[8]

Data Acquisition:

Place the salt plate into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment or a clean, empty salt

plate. This will be automatically subtracted from the sample spectrum.[3]

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio, with a resolution of 4 cm⁻¹.[3]

Data Analysis:
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Identify the wavenumbers (cm⁻¹) of the major absorption bands.

Correlate these bands with specific functional groups and vibrational modes (e.g., O-H

stretch, C=C aromatic stretch).[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of volatile or semi-volatile compounds like 2,5-Dibromophenol.

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as

hexane or dichloromethane.[12][13]

Ensure the solution is free from particulate matter by filtering if necessary.[13]

Transfer the final solution to a 2 mL glass autosampler vial and cap it securely.[12][14]

GC-MS Conditions:

Injector: Use a splitless injection at a temperature of 250-280°C.[3]

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25

mm) is suitable.[3]

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[3]

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp

the temperature at 10-20°C/min to a final temperature of 280-300°C.[3]

MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass scanner to a range of

m/z 40 to 400.[3]

Data Analysis:

Identify the retention time of the peak corresponding to 2,5-Dibromophenol from the total

ion chromatogram (TIC).
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Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key

fragment ions.

Compare the fragmentation pattern and isotopic distribution with known data for 2,5-
Dibromophenol to confirm its identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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